Fmoc-DL-buthionine is classified as an analog of cysteine and methionine, two essential amino acids. It is commercially available from various suppliers, such as AnaSpec and Santa Cruz Biotechnology, where it is listed under catalog numbers AS-26294-F1 and SCBT respectively . The compound's molecular formula is , with a molecular weight of approximately 444.55 g/mol .
The synthesis of Fmoc-DL-buthionine typically employs solid-phase peptide synthesis techniques. The process involves the following key steps:
These methods provide a reliable means of synthesizing Fmoc-DL-buthionine with high yields and purity .
The molecular structure of Fmoc-DL-buthionine features a fluorenylmethyloxycarbonyl group attached to the buthionine backbone. Key structural characteristics include:
The compound's structural integrity is crucial for its function in biochemical applications, particularly in modulating glutathione levels within cells .
Fmoc-DL-buthionine participates in several chemical reactions relevant to its function:
These reactions highlight its role as a tool for studying cellular redox states and oxidative stress mechanisms.
The mechanism of action for Fmoc-DL-buthionine primarily revolves around its ability to inhibit glutathione synthesis:
This mechanism underscores its utility in cancer research and therapeutic development aimed at enhancing oxidative stress responses.
Fmoc-DL-buthionine exhibits several notable physical and chemical properties:
These properties are essential for its handling and application in laboratory settings .
Fmoc-DL-buthionine has diverse applications in scientific research:
γ-Glutamylcysteine synthetase (γ-GCS), also known as glutamate-cysteine ligase (GCL), catalyzes the ATP-dependent formation of γ-glutamylcysteine from glutamate and cysteine—the rate-limiting step in glutathione (GSH) biosynthesis. Fmoc-DL-buthionine derivatives function as structural analogs of natural substrates, competitively occupying the enzyme’s active site. Unlike endogenous substrates, these compounds undergo irreversible binding via sulfoximine moieties, which form stable transition-state complexes with γ-GCS. This mechanism permanently inactivates the enzyme, preventing γ-glutamylcysteine production and subsequent GSH synthesis [4] [9].
Key biochemical characteristics include:
Table 1: Enzymatic Activities Unaffected by Fmoc-DL-buthionine Derivatives
Enzyme Class | Specific Enzymes | Functional Status |
---|---|---|
Cytochrome P-450 | Hepatic microsomal isoforms | Unaltered |
Conjugating enzymes | Glucuronyl transferase, Sulphotransferase | Unaltered |
Glutathione-dependent | Glutathione S-transferases | Unaltered |
Data derived from in vitro and in vivo mammalian studies [1].
Depletion of GSH by Fmoc-DL-buthionine disrupts the thioredoxin-glutathione axis, altering cellular redox potential (Eh). The GSH/GSSG ratio serves as a primary redox buffer, and its reduction shifts Eh toward oxidation. This imbalance:
Table 2: Redox Perturbations in Mammalian and Invertebrate Models
System | [GSH]depletion (%) | GSSG/tGSH Ratio Change | Functional Outcome |
---|---|---|---|
Mouse kidney | 65 | +84% | Loss of mineralocorticoid function |
Helix aspersa muscle | 75 | +90% | Oxidative injury during reoxygenation |
Human epithelial cells | 70 | Not measured | p38-dependent autophagy modulation |
Data synthesized from experimental models [3] [6] [2].
In land snails (Helix aspersa), GSH depletion elevates the GSSG/tGSH ratio by 90% during anoxia-reoxygenation cycles, confirming glutathione’s role in mitigating reperfusion injury. This model demonstrates tissue-specific adaptation, where muscle upregulates GPx by 114% to partially compensate for GSH loss [6].
Fmoc-DL-buthionine-induced GSH depletion creates a pro-oxidant microenvironment that amplifies reactive oxygen species (ROS) through multiple feedback loops:
Cell death modality switching occurs based on GSH depletion severity:
Table 3: Cell Death Mechanisms Triggered by Glutathione Depletion
Mechanism | Key Molecular Triggers | Biomarkers | GSH Threshold |
---|---|---|---|
Ferroptosis | GPx4 inactivation, Lipid peroxides | ACSL4↑, PTGS2↑ | < 40% baseline |
Pyroptosis | Caspase-3 activation, Gasdermin cleavage | LDH release, IL-1β secretion | < 20% baseline |
Data from tumor models treated with BSO-conjugated peptides [8].
The dual depletion strategy—simultaneous inhibition of GSH synthesis and existing GSH scavenging—exploits cancer cells’ high basal GSH. Self-assembling Fmoc-DL-buthionine peptides undergo GSH-dependent morphological transitions (nanoparticles → nanofibers), enabling sustained intracellular retention and complete GSH exhaustion. This approach overcomes compensatory γ-GCS upregulation observed with scavengers alone [8].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: